molecular formula C10H16ClNOS B3107266 2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride CAS No. 1609406-91-8

2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride

Cat. No.: B3107266
CAS No.: 1609406-91-8
M. Wt: 233.76
InChI Key: NSQGDPSUEMDWFS-UHFFFAOYSA-N
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Description

2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNOS. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a benzyl group substituted with a methylthio group and an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride typically involves the reaction of 4-(methylthio)benzylamine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 4-(Methylthio)benzylamine, ethylene oxide, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylthiolated derivatives

    Substitution: N-substituted derivatives

Scientific Research Applications

2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(Methylthio)phenyl]amino}ethanol
  • **2-{[4-(Ethylthio)benzyl]amino}ethanol
  • **2-{[4-(Methylsulfonyl)benzyl]amino}ethanol

Uniqueness

2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-13-10-4-2-9(3-5-10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGDPSUEMDWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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